molecular formula C13H22O2 B14625244 3(2H)-Furanone, 5-methyl-2-octyl- CAS No. 57877-72-2

3(2H)-Furanone, 5-methyl-2-octyl-

Cat. No.: B14625244
CAS No.: 57877-72-2
M. Wt: 210.31 g/mol
InChI Key: ZLLDSWALGJWTSW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Furanone, 5-methyl-2-octyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 5-methyl-2-octyl-2-pentenoic acid. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the furanone ring.

Industrial Production Methods

Industrial production of 3(2H)-Furanone, 5-methyl-2-octyl- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Furanone, 5-methyl-2-octyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone to its corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3(2H)-Furanone, 5-methyl-2-octyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3(2H)-Furanone, 5-methyl-2-octyl- involves its interaction with specific molecular targets and pathways. The furanone ring can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3(2H)-Furanone, 5-methyl-2-hexyl-
  • 3(2H)-Furanone, 5-methyl-2-decyl-
  • 3(2H)-Furanone, 5-methyl-2-dodecyl-

Uniqueness

3(2H)-Furanone, 5-methyl-2-octyl- is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. Its octyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications.

Properties

CAS No.

57877-72-2

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

5-methyl-2-octylfuran-3-one

InChI

InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-13-12(14)10-11(2)15-13/h10,13H,3-9H2,1-2H3

InChI Key

ZLLDSWALGJWTSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(=O)C=C(O1)C

Origin of Product

United States

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